molecular formula C33H46O10 B1257388 15alpha-Acetoxycleomblynol A

15alpha-Acetoxycleomblynol A

Cat. No. B1257388
M. Wt: 602.7 g/mol
InChI Key: GOCYQNNXAYOBDN-NANCAXGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15alpha-Acetoxycleomblynol A is a natural product found in Cleome amblyocarpa with data available.

Scientific Research Applications

Identification and Structural Analysis

  • Identification: 15alpha-Acetoxycleomblynol A was isolated from the aerial parts of Cleome amblyocarpa. This new dammarane triterpenoid was identified through a detailed investigation of the MeOH-CH(2)Cl(2) extract, marking an important discovery in the study of naturally occurring triterpenoids (Ahmed et al., 2001).

Biological Activity and Applications

  • Antibiotic Properties: A related compound, 15alpha-Hydroxy-21-keto-pristimerine, has demonstrated antibiotic activity against Gram-positive bacteria. This suggests potential antimicrobial applications for compounds in the same class, which may include 15alpha-Acetoxycleomblynol A (Alvarenga et al., 1999).
  • Steroid Metabolism Studies: Research on various 15alpha-hydroxylated steroids, such as 15alpha-hydroxypregnenolone and 15alpha-hydroxydehydroisoandrosterone, has been conducted to understand their role as precursors in steroid metabolism. These studies provide a context for understanding the biochemical pathways and potential physiological roles of similar compounds like 15alpha-Acetoxycleomblynol A (Stanczyk et al., 1978).

Potential for Further Research

  • Chemical Analysis and Synthesis: The detailed chemical analysis and synthesis of related compounds provide a foundation for further explorations into the properties and applications of 15alpha-Acetoxycleomblynol A. Such research could extend to understanding its interactions at a molecular level and potential therapeutic uses (Gong & Williams, 2006).

properties

Product Name

15alpha-Acetoxycleomblynol A

Molecular Formula

C33H46O10

Molecular Weight

602.7 g/mol

IUPAC Name

[(1S,2R,3R,8R,11R,12R,13S,15S,16R,18R)-3,13-diacetyloxy-2,7,7,11,12-pentamethyl-15-[(2S)-2-methyl-5-oxofuran-2-yl]-5-oxo-6-oxatetracyclo[9.7.0.02,8.012,16]octadecan-18-yl] acetate

InChI

InChI=1S/C33H46O10/c1-17(34)39-22-14-21-20(31(7)13-11-26(37)43-31)15-25(41-19(3)36)33(21,9)30(6)12-10-23-29(4,5)42-27(38)16-24(40-18(2)35)32(23,8)28(22)30/h11,13,20-25,28H,10,12,14-16H2,1-9H3/t20-,21+,22+,23-,24+,25-,28-,30+,31-,32+,33-/m0/s1

InChI Key

GOCYQNNXAYOBDN-NANCAXGVSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@H](C[C@@H]([C@]2([C@]3([C@H]1[C@@]4([C@@H](CC3)C(OC(=O)C[C@H]4OC(=O)C)(C)C)C)C)C)OC(=O)C)[C@@]5(C=CC(=O)O5)C

Canonical SMILES

CC(=O)OC1CC2C(CC(C2(C3(C1C4(C(CC3)C(OC(=O)CC4OC(=O)C)(C)C)C)C)C)OC(=O)C)C5(C=CC(=O)O5)C

synonyms

11alpha,15alpha-diacetoxybrachycarpon-22(23)-ene
15alpha-acetoxycleomblynol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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